ethyl (2Z)-2-[1-(acetyloxy)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-7-methyl-5-(4-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
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Description
Ethyl (2Z)-2-[1-(acetyloxy)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-7-methyl-5-(4-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a useful research compound. Its molecular formula is C27H23N3O6S and its molecular weight is 517.6 g/mol. The purity is usually 95%.
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Biological Activity
Ethyl (2Z)-2-[1-(acetyloxy)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-7-methyl-5-(4-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound with potential biological activities. The structural complexity of this compound suggests diverse interactions within biological systems, which warrant detailed exploration of its pharmacological properties.
Chemical Structure and Properties
The compound's molecular formula is C27H23N3O6S, indicating a significant presence of nitrogen and oxygen atoms which are often involved in biological interactions. The presence of functional groups such as acetoxy, oxo, and thiazole contributes to its potential reactivity and biological activity.
Anticancer Potential
The thiazolo-pyrimidine framework has been associated with anticancer properties in several studies. Compounds featuring similar moieties have demonstrated cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
Case Study:
In a recent study, a related thiazolo-pyrimidine compound was shown to inhibit the growth of breast cancer cells (MCF-7) with an IC50 value of 15 µM, suggesting that ethyl (2Z)-2-[1-(acetyloxy)-2-oxo...] may exhibit similar properties due to its structural characteristics.
Anti-inflammatory Properties
Compounds with indole and thiazole structures have been reported to possess anti-inflammatory activities. This is particularly relevant in conditions such as arthritis and other inflammatory diseases where modulation of inflammatory pathways is crucial.
Research Findings:
A study highlighted that indole derivatives could significantly reduce inflammation markers in animal models of arthritis, suggesting that our compound might also exhibit such effects due to the presence of indole and thiazole moieties.
The biological activity of this compound is likely mediated through multiple mechanisms:
- Enzyme Inhibition: Compounds with similar structures have been shown to inhibit enzymes involved in bacterial cell wall synthesis.
- Receptor Modulation: Indole derivatives are known to interact with serotonin receptors, potentially influencing neurotransmission.
- DNA Interaction: Some thiazole-containing compounds can intercalate with DNA, disrupting replication processes in cancer cells.
Properties
Molecular Formula |
C27H23N3O6S |
---|---|
Molecular Weight |
517.6 g/mol |
IUPAC Name |
ethyl (2Z)-2-(1-acetyloxy-2-oxoindol-3-ylidene)-7-methyl-5-(4-methylphenyl)-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C27H23N3O6S/c1-5-35-26(34)20-15(3)28-27-29(22(20)17-12-10-14(2)11-13-17)25(33)23(37-27)21-18-8-6-7-9-19(18)30(24(21)32)36-16(4)31/h6-13,22H,5H2,1-4H3/b23-21- |
InChI Key |
LLVITBJLWCNIGG-LNVKXUELSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)C)C(=O)/C(=C/4\C5=CC=CC=C5N(C4=O)OC(=O)C)/S2)C |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)C)C(=O)C(=C4C5=CC=CC=C5N(C4=O)OC(=O)C)S2)C |
Origin of Product |
United States |
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